4-Oxo-4-(pyridin-3-yl)butanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1076199-29-5 |
|---|---|
Molecular Formula |
C13H12N2O5 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-oxo-4-pyridin-3-ylbutanoate |
InChI |
InChI=1S/C13H12N2O5/c16-10(9-2-1-7-14-8-9)3-6-13(19)20-15-11(17)4-5-12(15)18/h1-2,7-8H,3-6H2 |
InChI Key |
YNRQRUZKFUEEAB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)CCC(=O)O |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)C2=CN=CC=C2 |
Synonyms |
γ-Oxo-3-pyridinebutanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester; |
Origin of Product |
United States |
Biochemical Pathways and Enzymatic Transformations
Role as a Metabolite of Tobacco-Specific N-Nitrosamines
4-Oxo-4-(pyridin-3-yl)butanoic acid is a key metabolite in the biotransformation of tobacco-specific N-nitrosamines, a group of potent carcinogens found in tobacco products. nih.govnih.gov Its formation is intricately linked to the metabolic activation of these harmful compounds within the human body.
Formation from 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK)
The tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent carcinogen that requires metabolic activation to exert its harmful effects. nih.govscispace.com One of the major pathways of NNK metabolism involves α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes. scispace.commdpi.com Specifically, α-methylene hydroxylation of NNK leads to the formation of unstable intermediates that ultimately yield this compound, also referred to as keto acid. scispace.commdpi.com This metabolic process is considered a key step in the bioactivation of NNK. nih.gov
Enzymatic Hydroxylation Mechanisms by Cytochrome P450 Enzymes
Several cytochrome P450 (P450) enzymes are involved in the metabolism of NNK. Human P450 1A2, expressed in liver microsomes, has been shown to catalyze the formation of 4-hydroxy-1-(3-pyridyl)-1-butanone (B13992) (keto alcohol) from NNK. scispace.comnih.gov In addition to P450 1A2, other P450 enzymes such as CYP2A6, CYP2A13, and CYP2B6 also play a role in the α-hydroxylation of NNK and its major metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL). nih.gov While CYP2A13 is a more efficient catalyst for NNK α-hydroxylation, CYP2A6 is more abundant in the human lung. nih.gov Studies with mouse P450 enzymes have shown that P450 2A5 preferentially catalyzes NNK methyl hydroxylation, while P450 2A4 favors methylene (B1212753) hydroxylation. ebi.ac.uk The inhibition of these enzymes can block the activation of NNK, highlighting their critical role in its carcinogenicity. scispace.com
Relationship to Other Tobacco-Specific N-Nitrosamines
This compound is a metabolite not only of NNK but also of other tobacco-specific nitrosamines like N'-Nitrosonornicotine (NNN) and 4-(Methylnitrosamino)-4-(3-pyridyl)butanal (NNA). nih.gov The metabolic pathways of these compounds are interconnected. For instance, P450 1A2 can also catalyze the formation of this compound (keto acid) from NNN, although at a much lower rate compared to NNK. scispace.comnih.gov The term NNK itself, standing for "nicotine-derived nitrosaminoketone," and NNA for "nicotine-derived nitrosaminoaldehyde," were created to highlight their connection to NNN and their common precursor, nicotine (B1678760). nih.govresearchgate.net
Involvement in Microbial Nicotine Degradation Pathways
In contrast to its role in human carcinogenesis, this compound is also an intermediate in the environmentally significant process of microbial nicotine degradation. Certain bacteria have evolved pathways to utilize nicotine as a sole source of carbon and nitrogen, breaking it down into less harmful substances.
Catabolism by Pseudomonas Species
Various species of the bacterium Pseudomonas are known to degrade nicotine. nih.govplos.orgplos.org Pseudomonas putida S16, for example, degrades nicotine through the pyrrolidine (B122466) pathway. plos.org This pathway involves a series of enzymatic reactions that transform the nicotine molecule. One of the key intermediates in this process is 3-succinoylpyridine, which is structurally related to this compound. nih.govmicrobiologyresearch.org Another species, Pseudomonas geniculata N1, also degrades nicotine, but through a different pathway, highlighting the metabolic diversity among these bacteria. plos.org
Identification of Key Intermediate Compounds in Degradation
The degradation of nicotine by Pseudomonas species involves several key intermediate compounds. In Pseudomonas putida S16, the degradation pathway proceeds from nicotine to pseudooxynicotine (B1209223), which is then oxidized to 3-succinoylpyridine (SP). plos.org SP is further hydroxylated to 6-hydroxy-3-succinoylpyridine (HSP). plos.org A crucial step in this pathway is the conversion of pseudooxynicotine to 3-succinoylsemialdehyde-pyridine, a reaction catalyzed by the enzyme pseudooxynicotine amine oxidase (Pnao). researchgate.net This semialdehyde is then dehydrogenated to 3-succinoyl-pyridine. uniprot.org
Genetic and Enzymatic Basis of Degradation
The microbial degradation of nicotine provides a key context for understanding the enzymatic processes involving this compound. In certain bacteria, specific genes and the enzymes they encode are pivotal for the catabolism of nicotine-related compounds.
In the bacterium Pseudomonas sp. strain HZN6, two genes, pao and sap, have been identified as crucial players in the nicotine degradation pathway. nih.gov The pao gene encodes for Pseudooxynicotine Amine Oxidase (PNAO), an enzyme that acts on pseudooxynicotine. nih.gov This enzyme, which contains a noncovalently bound flavin adenine (B156593) dinucleotide (FAD), facilitates the removal of a methylamine (B109427) group from pseudooxynicotine, leading to the formation of 3-succinoylsemialdehyde-pyridine. nih.gov Interestingly, in Pseudomonas putida S16, the enzyme with the same name, Pseudooxynicotine Amine Oxidase (Pnao), functions as a dehydrogenase rather than an oxidase. lookchem.com
Following the action of PNAO, the sap gene product, 3-Succinoylsemialdehyde-pyridine Dehydrogenase (SAPD), comes into play. nih.gov This NADP+-dependent enzyme catalyzes the dehydrogenation of 4-oxo-4-(pyridin-3-yl)butanal (B15332), another intermediate in the pathway, to produce 4-oxo-4-(pyridin-3-yl)butanoate, the deprotonated form of this compound. nih.govnih.gov Genetic studies have revealed that while the pao gene is essential for the mineralization of nicotine or pseudooxynicotine in strain HZN6, the sap gene is not. nih.gov
Table 1: Key Genes and Enzymes in the Microbial Degradation Pathway Leading to this compound
| Gene | Enzyme | Organism | Function | Reference |
| pao | Pseudooxynicotine Amine Oxidase (PNAO) | Pseudomonas sp. strain HZN6 | Catalyzes the conversion of pseudooxynicotine to 3-succinoylsemialdehyde-pyridine. | nih.gov |
| sap | 3-Succinoylsemialdehyde-pyridine Dehydrogenase (SAPD) | Pseudomonas sp. strain HZN6 | Catalyzes the dehydrogenation of 4-oxo-4-(pyridin-3-yl)butanal to 4-oxo-4-(pyridin-3-yl)butanoate. | nih.govnih.gov |
Broader Metabolic Transformations and Biochemical Pathways
Beyond its role in microbial nicotine catabolism, this compound is a recognized metabolite in more complex biological systems, arising from the biotransformation of nicotine and tobacco-specific nitrosamines. nih.govomicsonline.org
In mammals, the formation of this compound from nicotine can proceed through a 2'-hydroxylation pathway. nih.gov This reaction is catalyzed by cytochrome P450 2A6 (CYP2A6), a key enzyme in nicotine metabolism. nih.govnih.gov The pathway involves the intermediate 4-(methylamino)-1-(3-pyridyl)-1-butanone. nih.gov This compound is subsequently metabolized to yield this compound. nih.gov This entire pathway accounts for a significant portion of the nicotine dose excreted in urine, with the sum of this compound (referred to as keto acid) and its further metabolite, 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid), representing up to 15% of the total nicotine dose. nih.govomicsonline.org
Furthermore, this compound is a byproduct of the metabolic activation of tobacco-specific N-nitrosamines, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). nih.govebi.ac.uk This process is also mediated by cytochrome P450 enzymes, which catalyze the hydroxylation of these nitrosamines. ebi.ac.uk In rats administered NNK, this compound was identified as a urinary metabolite. ebi.ac.uk
The metabolic fate of this compound itself involves reduction to 4-hydroxy-4-(3-pyridyl)butanoic acid. nih.gov Studies in humans have shown that this conversion is extensive. nih.gov For instance, in the urine of smokers, the levels of this compound and its hydroxy acid metabolite have been quantified, highlighting the significance of this metabolic route. nih.gov
Table 2: Metabolic Pathways and Transformations Involving this compound
| Precursor | Key Enzyme(s) | Organism/System | Metabolic Product(s) | Reference |
| Nicotine | Cytochrome P450 2A6 | Humans | 4-(Methylamino)-1-(3-pyridyl)-1-butanone, leading to this compound | nih.govnih.gov |
| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | Cytochrome P450 enzymes | Mammals | This compound | nih.govebi.ac.ukebi.ac.uk |
| This compound | Not specified | Humans | 4-Hydroxy-4-(3-pyridyl)butanoic acid | nih.gov |
Synthetic Methodologies and Chemical Reactions
General Synthetic Routes to 4-Oxo-4-(pyridin-3-yl)butanoic Acid
The synthesis of this compound can be achieved through several pathways. One common method involves the Friedel-Crafts acylation of pyridine (B92270) with succinic anhydride. evitachem.com This reaction introduces the succinoyl group to the pyridine ring, forming the desired keto acid.
Another synthetic approach is through the oxidation of precursor molecules. For instance, enzymatic oxidation of related compounds can yield this compound. The enzyme 3-succinoylsemialdehyde-pyridine dehydrogenase can catalyze the conversion of 4-oxo-4-(pyridin-3-yl)butanal (B15332) to its corresponding carboxylic acid. smolecule.com Additionally, the compound has been identified as a product of myosmine (B191914) peroxidation. researchgate.net
Furthermore, hydrolysis of ester derivatives, such as tert-butyl 4-oxo-4-pyridin-4-ylbutanoate, provides a route to the carboxylic acid. This method is often preferred as it can circumvent side reactions associated with direct acylation.
A summary of common starting materials and reaction types is presented below:
| Starting Material(s) | Reaction Type | Product |
| Pyridine, Succinic anhydride | Friedel-Crafts acylation | This compound evitachem.com |
| 4-Oxo-4-(pyridin-3-yl)butanal | Enzymatic oxidation | This compound smolecule.com |
| tert-Butyl 4-oxo-4-pyridin-4-ylbutanoate | Hydrolysis | 4-Oxo-4-(pyridin-4-yl)butanoic acid |
| Myosmine | Peroxidation | This compound researchgate.net |
Derivatization Strategies and Synthetic Transformations Involving the this compound Scaffold
The presence of multiple functional groups in this compound allows for a wide range of derivatization strategies and synthetic transformations.
The core structure of this compound is a valuable scaffold for creating various butanoic acid derivatives.
4-oxo-4-(pyridin-3-ylamino)butanoic acid: This amide derivative, also known as N-(pyridin-3-yl)-succinamic acid, can be synthesized and its molecular and crystal structure has been analyzed in detail. researchgate.netchemscene.com
1,3,4-Thiadiazole (B1197879) derivatives: The carboxylic acid group of butanoic acid derivatives can be cyclized with reagents like thiosemicarbazide (B42300) to form 1,3,4-thiadiazole rings. researchgate.net This reaction is a common strategy for synthesizing heterocyclic compounds with potential biological activities. researchgate.netuobaghdad.edu.iqnih.gov For example, 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been synthesized through cyclization with thiosemicarbazide in the presence of phosphorus oxychloride. researchgate.net Recent studies have also reported the synthesis of 1,3,4-thiadiazole derivatives with butanoic acid linkers that show significant inhibitory activity against α-glucosidase. mdpi.com
More complex synthetic transformations can be applied to the this compound scaffold to generate a diverse array of molecules.
Cyclization: The dicarbonyl functionality of butanoic acid derivatives can be utilized in cyclization reactions to form various heterocyclic systems. For example, reaction with hydrazines can lead to the formation of pyridazinone derivatives. mdpi.comsemanticscholar.org
Coupling Procedures: The pyridine ring can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various substituents. Palladium catalysts are often employed to mediate these reactions. smolecule.com
Oxidative Halogenation of β-keto esters, Hydrolysis, and Decarboxylation: β-keto esters, which can be derived from this compound, are versatile intermediates. They can undergo oxidative halogenation to introduce halogen atoms. acs.org Subsequent hydrolysis of the ester group yields a β-keto acid, which can then undergo decarboxylation (the loss of carbon dioxide) to produce a ketone. aklectures.comrsc.orgmasterorganicchemistry.com This sequence of reactions provides a method for modifying the carbon skeleton of the molecule. aklectures.comresearchgate.net
A table summarizing these advanced synthetic approaches is provided below:
| Synthetic Approach | Reagents/Conditions | Resulting Transformation |
| Cyclization | Hydrazines | Formation of pyridazinone derivatives mdpi.comsemanticscholar.org |
| Coupling Procedures | Palladium catalysts, Boronic acids | Introduction of various substituents smolecule.com |
| Oxidative Halogenation | Halogenating agents | Introduction of halogen atoms acs.org |
| Hydrolysis | Acidic or basic conditions | Conversion of ester to carboxylic acid aklectures.com |
| Decarboxylation | Heat | Removal of a carboxyl group as CO2 masterorganicchemistry.com |
Role as a Key Intermediate in Organic Synthesis
Due to its functional group versatility, this compound and its derivatives serve as crucial intermediates in the synthesis of more complex organic molecules. mdpi.com The ability to undergo various transformations such as cyclization, coupling, and functional group interconversion makes it a valuable building block for constructing diverse molecular architectures, including novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. mdpi.comsmolecule.com
Advanced Characterization Methodologies in Research
Crystallographic Analysis of Analogues and Derivatives
Crystallographic techniques are indispensable for elucidating the precise molecular structure and intermolecular interactions of crystalline solids. For analogues of 4-Oxo-4-(pyridin-3-yl)butanoic acid, single crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis have been pivotal in providing detailed structural information.
Single Crystal X-ray Diffraction (SCXRD)
Detailed SCXRD studies have been conducted on positional isomers and amino derivatives of this compound, such as 4-oxo-4-(pyridin-3-ylamino)butanoic acid and 4-oxo-4-(pyridin-2-ylamino)butanoic acid. researchgate.netresearchgate.net For instance, 4-oxo-4-(pyridin-3-ylamino)butanoic acid crystallizes in the monoclinic crystal system with the space group P2₁/n. researchgate.net In the crystalline state, the molecule exhibits a bent side chain at the carbon atom adjacent to the carbonyl group of the amide. researchgate.net The crystal structure is stabilized by a network of hydrogen bonds, including strong O-H···N and N-H···O interactions, which form two-dimensional zig-zag sheets. researchgate.net
A study on a polymorph of 4-oxo-4-(pyridin-2-ylamino)butanoic acid revealed that it crystallizes in the monoclinic P21/n system with one molecule in the asymmetric unit. researchgate.net The crystal structure features significant aminopyridine···carboxylic O-H···N and N-H···O=C interactions, leading to the formation of R2 2(8) supramolecular hetero-synthons. researchgate.net These synthons further propagate into a two-dimensional sheet through C-H···O intermolecular interactions. researchgate.net
Interactive Table of Crystallographic Data for an Analogue
Below are the crystallographic data for a polymorph of 4-oxo-4-(pyridin-2-ylamino)butanoic acid.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 10.3426(7) |
| b (Å) | 18.4489(13) |
| c (Å) | 11.7160(9) |
| β (°) | 115.409(4) |
| Z | 4 |
Hirshfeld Surface Analysis
A comparison of the Hirshfeld surfaces of 4-oxo-4-(pyridin-2-ylamino)butanoic acid and its positional isomer, 4-oxo-4-(pyridin-3-ylamino)butanoic acid, highlighted both similarities and differences in their intermolecular interaction patterns. researchgate.net For the 4-oxo-4-(pyridin-2-ylamino)butanoic acid polymorph, the contributions to the Hirshfeld surface are detailed in the table below. researchgate.net
Interactive Table of Hirshfeld Surface Contact Contributions for an Analogue
| Interaction Type | Contribution (%) |
| H···H | 40.8 |
| O···H/H···O | 28.4 |
| C···H/H···C | 12.4 |
| N···H/H···N | 9.3 |
| Others | 9.1 |
Spectroscopic Approaches in Structural Elucidation of Derivatives
Spectroscopic methods are fundamental for confirming the identity and elucidating the structure of newly synthesized derivatives of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are particularly crucial in this regard.
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR spectroscopy are routinely used to characterize the derivatives of this compound. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum provide detailed information about the number and connectivity of protons in the molecule. The ¹³C NMR spectrum reveals the chemical environment of each carbon atom.
For example, the structure of a synthesized derivative, Methyl 4-(methylthio)-4-(pyridin-3-yl)butanoate, was confirmed using ¹H and ¹³C NMR. nih.gov The detailed NMR data for this compound is presented in the table below. nih.gov
Interactive Table of NMR Data for a Derivative
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.58 – 8.50 | m | pyr-H₂ |
| ¹H | 8.49 | d, J = 5.6 | pyr-H₆ |
| ¹H | 8.14 | dt, J = 8.1, 1.7 | pyr-H₄ |
| ¹H | 7.70 | dd, J = 8.0, 5.6 | pyr-H₅ |
| ¹H | 4.01 | t, J = 7.6 | pyr-CH- |
| ¹H | 3.55 | s | -COOCH₃ |
| ¹H | 2.43 – 2.26 | m | -CH₂-COOCH₃ |
| ¹H | 2.21 – 2.05 | m | -CH₂-CH₂-COOCH₃ |
| ¹H | 1.86 | s | -SCH₃ |
| ¹³C | 172.36 | -COOCH₃ | |
| ¹³C | 146.21 | pyr-C₂ | |
| ¹³C | 145.94 | pyr-C₆ | |
| ¹³C | 140.65 | pyr-C₃ | |
| ¹³C | 138.75 | pyr-C₄ | |
| ¹³C | 126.10 | pyr-C₅ | |
| ¹³C | 51.36 | -COOCH₃ | |
| ¹³C | 45.71 | pyr-CH- | |
| ¹³C | 31.33 | -CH₂-COOCH₃ | |
| ¹³C | 29.23 | -CH₂-CH₂-COOCH₃ | |
| ¹³C | 13.09 | -SCH₃ |
High-Resolution Mass Spectrometry (HRMS)
HRMS is an essential technique for determining the precise molecular weight and elemental composition of a compound. This information is critical for confirming the identity of a newly synthesized derivative. In the study of derivatives of 5-pyridylmethylidene-3-rhodanine-carboxyalkyl acids, which are related to the title compound, mass spectrometry was used to confirm the molecular weight of the synthesized products. mdpi.com For instance, 4-[4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid showed a mass spectrometry signal corresponding to [M+1H]⁺ at 309. mdpi.com
In a comprehensive metabolic profiling study, HRMS was instrumental in identifying and characterizing metabolites of N'-nitrosonornicotine, including this compound. nih.gov The high accuracy of HRMS allows for the confident assignment of molecular formulas to detected ions. For Methyl 4-(methylthio)-4-(pyridin-3-yl)butanoate, the calculated m/z for [M+H]⁺ was 226.0896, and the found value was 226.0900, confirming its elemental composition. nih.gov
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Elucidating Structure-Activity Relationships of Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is instrumental in understanding the structure-activity relationships (SAR) of derivatives of 4-oxo-4-(pyridin-3-yl)butanoic acid by simulating their interaction with biological targets at the molecular level.
Research into the derivatives of betulinic acid as potential HIV inhibitors has explored the impact of attaching various heterocyclic moieties, including structures related to this compound. nih.gov In these studies, the core structure is modified to probe how changes affect the binding affinity and inhibitory potency. For instance, replacing the cinnamate (B1238496) fragment of a lead compound with different heterocyclic groups has led to derivatives with significant anti-HIV activity. nih.gov
One such derivative, 4-oxo-4-(thiazol-2-ylamino)butanoic acid , demonstrated notable potency. nih.gov Docking studies for this class of compounds help to visualize the binding mode within the target protein, revealing key interactions such as hydrogen bonds and hydrophobic contacts that are crucial for activity. By comparing the docking scores and binding poses of a series of derivatives, researchers can establish a clear SAR. For example, the introduction of a thiazole (B1198619) ring, as in 4-oxo-4-(thiazol-2-ylamino)butanoic acid, may facilitate specific interactions within the binding pocket that are not possible with a simple phenyl ring, thus enhancing potency. nih.gov
These simulations allow for the rational design of new derivatives. Subtle modifications, such as altering substituents on the heterocyclic ring or changing the linker between the core and the heterocyclic moiety, can be evaluated computationally before undertaking synthetic efforts. nih.gov This approach accelerates the optimization process, leading to the identification of compounds with improved efficacy.
Table 1: Research Findings from Molecular Docking of a Related Derivative
| Compound/Derivative Name | Research Focus | Key Findings from Docking and SAR Analysis |
| 4-oxo-4-(thiazol-2-ylamino)butanoic acid | Anti-HIV Inhibitors | The replacement of a cinnamate fragment with this moiety resulted in a compound with an EC50 value of 0.040 μM, indicating potent anti-HIV activity. The structure-activity relationship analysis suggests that the thiazole group contributes significantly to the compound's potency. nih.gov |
In Silico Prediction of Molecular Properties and Pharmacokinetic Parameters for Derivatives (e.g., Lipinski's Rule of Five)
In silico tools are widely used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, which are critical for their success as therapeutic agents. A key component of this early-stage assessment is the evaluation of "drug-likeness," often guided by heuristics like Lipinski's Rule of Five. fip.org This rule establishes that orally active drugs generally possess certain physicochemical properties.
For derivatives of this compound, computational platforms like SwissADME can be employed to calculate these critical parameters. fip.orgresearchgate.net The analysis helps to filter out compounds that are likely to have poor pharmacokinetic profiles. The parameters assessed according to Lipinski's rule include molecular weight, lipophilicity (Log P), and the number of hydrogen bond donors and acceptors. fip.org
Beyond Lipinski's rule, other important pharmacokinetic parameters are also predicted computationally. These include:
Topological Polar Surface Area (TPSA): An indicator of a drug's ability to permeate cell membranes.
Number of Rotatable Bonds: Relates to the conformational flexibility of the molecule.
Aqueous Solubility: Affects absorption and formulation.
Blood-Brain Barrier (BBB) Permeability: Important for drugs targeting the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions. researchgate.net
Studies on various heterocyclic compounds demonstrate the utility of these predictions. For many series of synthesized compounds, in silico ADME analysis shows good bioavailability and non-toxic profiles, ensuring their potential as lead-like molecules. researchgate.net By evaluating these properties for derivatives of this compound, researchers can prioritize which compounds to synthesize and test, thereby saving time and resources. ijpbs.com
Table 2: Predicted Molecular Properties and Pharmacokinetic Parameters for this compound
| Property | Predicted Value | Significance (Lipinski's Rule of Five Guideline) |
| Molecular Weight | 179.17 g/mol nih.gov | Compliant (< 500) |
| XLogP3 (Lipophilicity) | -0.1 nih.gov | Compliant (≤ 5) |
| Hydrogen Bond Donors | 1 nih.gov | Compliant (≤ 5) |
| Hydrogen Bond Acceptors | 4 nih.gov | Compliant (≤ 10) |
| Topological Polar Surface Area (TPSA) | 67.3 Ų nih.gov | Indicates good cell membrane permeability |
| Number of Rotatable Bonds | 4 nih.gov | Indicates moderate conformational flexibility |
Theoretical Studies on Reaction Mechanisms and Conformations
Theoretical chemistry provides fundamental insights into the chemical reactivity and physical properties of molecules like this compound. Methods such as Density Functional Theory (DFT) are used to study reaction mechanisms, determine stable conformations, and analyze electronic structures. smolecule.com
For instance, theoretical studies on the synthesis of related pyridine-containing compounds, such as the Kröhnke synthesis of 4-oxo-4-(pyridin-3-yl)butanal (B15332), can elucidate the reaction pathway. smolecule.com These studies can predict the optimal reaction coordinates and identify the influence of solvents and catalysts on the reaction yield and rate. smolecule.com Such computational investigations are invaluable for optimizing synthetic protocols.
Furthermore, conformational analysis helps to understand the three-dimensional structure of the molecule, which is essential for its interaction with biological targets. By calculating the potential energy surface, the most stable (lowest energy) conformations of this compound can be identified.
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides information about the molecule's reactivity. researchgate.net The energy gap between HOMO and LUMO is a descriptor of chemical stability. Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions and charge delocalization within the molecule, further explaining its stability and electronic properties. researchgate.net These theoretical calculations provide a detailed picture of the molecule's electronic characteristics, complementing experimental findings.
Research Applications and Emerging Perspectives
Analytical Methodologies for Metabolite Identification and Quantification in Biological Samples
The detection and quantification of 4-oxo-4-(pyridin-3-yl)butanoic acid, a significant metabolite of nicotine (B1678760), in biological matrices is crucial for understanding nicotine metabolism and its physiological effects. A robust analytical method employing liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (LC-APCI-MS/MS) has been developed for its analysis in human urine. nih.gov This methodology is sensitive and specific, allowing for the accurate measurement of this keto acid.
In a notable study, this LC-APCI-MS/MS method was utilized to determine the levels of this compound in the urine of smokers and individuals using a nicotine patch. The research revealed that the levels of this metabolite were significant, indicating that its formation is a substantial pathway in nicotine metabolism in humans. nih.gov Specifically, the levels of this compound in smokers were found to be 228 ± 129 ng/mL, and in nicotine patch users, the levels were 97.5 ± 80.6 ng/mL. nih.gov The conversion of nicotine to this compound and its subsequent reduction to 4-hydroxy-4-(3-pyridyl)butanoic acid is estimated to account for approximately 14% of the nicotine dose in humans. nih.gov
Interactive Data Table: Levels of this compound in Human Urine
| Group | N | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) |
| Smokers | 8 | 228 | 129 |
| Nicotine Patch Users | 8 | 97.5 | 80.6 |
Exploration in Drug Discovery and Development as a Scaffold for Novel Compounds
The chemical structure of this compound, featuring a pyridine (B92270) ring linked to a butanoic acid chain with a ketone functional group, presents a versatile scaffold for the synthesis of novel compounds in drug discovery. The pyridine ring is a well-established pharmacophore found in numerous biologically active molecules and approved drugs. mdpi.com Its ability to participate in hydrogen bonding and other molecular interactions makes it a valuable component in the design of new therapeutic agents.
The butanoic acid portion of the molecule offers a handle for further chemical modifications, allowing for the introduction of various functional groups to modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds. The oxo group also provides a site for chemical reactions to create more complex molecular architectures.
Research into related structures highlights the potential of the 4-oxo-4-arylbutanoic acid motif as a scaffold. For instance, a novel series of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids have been identified as potent and selective S1P1 receptor agonists, which have therapeutic potential in autoimmune diseases. nih.govresearchgate.net This demonstrates that the core butanoic acid structure can be incorporated into molecules that target important biological pathways.
Furthermore, the synthesis of novel heterocyclic compounds often utilizes butanoic acid derivatives as starting materials. For example, 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid has been reacted with various reagents to produce pyridazinone derivatives with potential biological activity. mdpi.com While not identical, these examples underscore the utility of the 4-oxo-butanoic acid framework in medicinal chemistry for generating diverse chemical libraries for biological screening. The principles of these synthetic transformations can be applied to this compound to explore new chemical space.
The pyridine moiety itself is a key component in compounds designed as kinase inhibitors. For example, derivatives containing a 5-(pyridin-3-yl)-1,2,4-oxadiazole (B153972) group have been investigated as potent RET kinase inhibitors for cancer therapy. nih.gov This further supports the value of the pyridinyl group present in this compound as a component of a scaffold for developing new drugs.
Environmental Applications in Nicotine Bioremediation
Nicotine, a major alkaloid in tobacco, can be an environmental contaminant in soil and water, particularly around tobacco processing facilities. nih.gov The bioremediation of nicotine-contaminated environments using microorganisms is an area of active research. nih.govscispace.comresearchgate.net Several bacterial species have been identified that can degrade nicotine and use it as a source of carbon and nitrogen. nih.govscispace.com
The microbial degradation of nicotine proceeds through several pathways, with the pyridine and pyrrolidine (B122466) pathways being the most extensively studied. nih.govscispace.comresearchgate.net In the pyrrolidine pathway, which is common in bacteria of the genus Pseudomonas, the pyrrolidine ring of nicotine is opened. scispace.com This pathway involves a series of enzymatic reactions that lead to the formation of various intermediates.
One of the key intermediates in the pyrrolidine pathway of nicotine degradation is 3-succinoylpyridine, which is another name for this compound. nih.govnih.gov The degradation of the nicotine side chain proceeds through intermediates such as 3-pyridyl propyl ketone, which is then further oxidized to form this compound. scispace.com This keto acid is then further metabolized, eventually leading to the opening of the pyridine ring and the complete breakdown of the molecule.
The ability of certain microorganisms to metabolize nicotine through pathways involving this compound is significant for bioremediation. These nicotinophilic bacteria can be utilized to treat tobacco waste and decontaminate nicotine-polluted environments in an eco-friendly and cost-effective manner. nih.gov By understanding the specific metabolic pathways and the enzymes involved, it may be possible to enhance the efficiency of these bioremediation processes.
Interactive Data Table: Key Bacterial Genera in Nicotine Bioremediation
| Bacterial Genus | Primary Nicotine Degradation Pathway |
| Pseudomonas | Pyrrolidine Pathway |
| Arthrobacter | Pyridine Pathway |
| Agrobacterium | Variant of Pyridine and Pyrrolidine (VPP) Pathway |
| Stenotrophomonas | Variant of Pyridine and Pyrrolidine (VPP) Pathway |
Q & A
Basic: What are the common synthetic routes for preparing 4-Oxo-4-(pyridin-3-yl)butanoic acid?
The compound is typically synthesized via Friedel-Crafts acylation or condensation reactions. For example, succinic anhydride can react with pyridine derivatives in the presence of Lewis acids (e.g., AlCl₃) to yield the target compound . Alternative methods include nucleophilic substitution of 3-acetylpyridine with malonic acid derivatives or hydrolysis of ester precursors (e.g., ethyl 4-oxo-4-(pyridin-3-yl)butanoate) under acidic or basic conditions . Purity is confirmed via recrystallization or column chromatography, with structural validation using NMR and mass spectrometry .
Advanced: How is this compound involved in microbial degradation pathways?
In Pseudomonas sp. HZN6, the enzyme 3-succinoylsemialdehyde-pyridine dehydrogenase (EC 1.2.1.83) catalyzes the oxidation of 4-oxo-4-(pyridin-3-yl)butanal to this compound during nicotine metabolism. This reaction requires NADP⁺ and H₂O, producing NADPH and H⁺ . Researchers studying this pathway employ gene knockout models, HPLC for metabolite tracking, and enzyme activity assays (e.g., monitoring NADPH fluorescence at 340 nm). Discrepancies in degradation rates across bacterial strains are resolved via comparative genomics and proteomics .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
- ¹H/¹³C NMR : Peaks at δ 8.5–9.0 ppm (pyridyl protons) and δ 2.5–3.5 ppm (methylene groups adjacent to the ketone) confirm the structure .
- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 179.17 [M+H]⁺ .
- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretching) and ~2500–3000 cm⁻¹ (carboxylic O-H) .
Advanced: How can contradictions in reported physicochemical properties be resolved?
Discrepancies in melting points (e.g., 129–130°C vs. unreported values) arise from polymorphic forms or impurities. Methodological solutions include:
- Differential Scanning Calorimetry (DSC) to validate thermal properties.
- HPLC-PDA to assess purity (>98% required for reliable data).
- Standardized recrystallization protocols using solvents like ethanol/water mixtures .
Advanced: What analytical methods quantify this compound in biological matrices?
In human urine, LC-MS/MS with isotope-labeled internal standards (e.g., deuterated analogs) achieves nanomolar sensitivity. Sample preparation involves solid-phase extraction (C18 columns) and derivatization with pentafluorobenzyl bromide to enhance volatility for GC-MS. Validation parameters include recovery rates (85–115%) and inter-day precision (<15% RSD) .
Basic: How does the structure of this compound influence its reactivity?
The ketone and carboxylic acid groups enable participation in multicomponent reactions (e.g., Ugi or Passerini reactions) to form heterocycles. The pyridyl ring directs electrophilic substitution at the 2- or 4-positions, while the γ-ketoacid moiety undergoes cyclization with amines or hydrazines to yield lactams or pyridazinones .
Advanced: What computational methods predict the compound’s pharmacokinetic behavior?
- Molecular Dynamics Simulations : Assess solubility and membrane permeability (logP ~1.93) .
- Docking Studies : Predict interactions with enzymes like CYP2A6 (relevant to nicotine metabolism) .
- QSAR Models : Correlate substituent effects on the pyridine ring with metabolic stability .
Basic: What are the safety considerations for handling this compound?
Classified as irritant (Xi hazard code), it requires PPE (gloves, goggles) and ventilation. Storage conditions: 2–8°C in airtight containers, away from oxidizing agents. Waste disposal follows protocols for carboxylic acids (neutralization with NaHCO₃ before incineration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
